molecular formula C13H20N2O B14484655 3-[3-(Diethylamino)phenyl]propanamide CAS No. 66881-55-8

3-[3-(Diethylamino)phenyl]propanamide

Cat. No.: B14484655
CAS No.: 66881-55-8
M. Wt: 220.31 g/mol
InChI Key: WUPYSSWFPHLKMM-UHFFFAOYSA-N
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Description

3-[3-(Diethylamino)phenyl]propanamide is an organic compound belonging to the class of amides It features a diethylamino group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Diethylamino)phenyl]propanamide typically involves the following steps:

    Formation of the Diethylamino Group: The diethylamino group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting diethylamine with a suitable halogenated benzene derivative under basic conditions.

    Attachment of the Propanamide Moiety: The resulting diethylaminophenyl compound is then reacted with a propanoyl chloride derivative in the presence of a base to form the desired amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Diethylamino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[3-(Diethylamino)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders, is ongoing.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Diethylamino)phenyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the diethylamino and phenyl groups.

    N,N-Diethylbenzamide: Contains a diethylamino group attached to a benzene ring but lacks the propanamide moiety.

    Benzamide: Features a benzene ring attached to an amide group, similar to the phenylpropanamide structure.

Uniqueness

3-[3-(Diethylamino)phenyl]propanamide is unique due to the presence of both the diethylamino group and the propanamide moiety, which confer specific chemical and biological properties

Properties

CAS No.

66881-55-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-[3-(diethylamino)phenyl]propanamide

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-6-11(10-12)8-9-13(14)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16)

InChI Key

WUPYSSWFPHLKMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)CCC(=O)N

Origin of Product

United States

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